

Spectroscopic Characterization of 2-(1-Cyclopropylethylidene)malononitrile: A Technical Guide

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Compound of Interest

Compound Name:	2-(1-Cyclopropylethylidene)malononitrile
CAS No.:	17407-30-6
Cat. No.:	B170926

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For Researchers, Scientists, and Drug Development Professionals

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Abstract: This technical guide provides a comprehensive analysis of the spectroscopic properties of **2-(1-Cyclopropylethylidene)malononitrile**, a molecule of interest in synthetic chemistry and drug development. In the absence of published experimental spectra, this guide leverages predictive methodologies for ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), contextualized with data from analogous compounds. A detailed protocol for the synthesis of the title compound via the Knoevenagel condensation is also presented, offering a self-validating system for its preparation and subsequent characterization. This document serves as a foundational resource for researchers engaged in the synthesis, identification, and application of novel malononitrile derivatives.

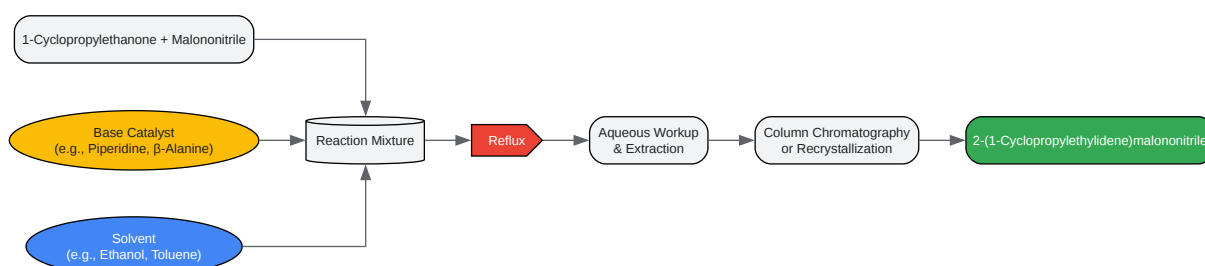
Introduction

2-(1-Cyclopropylethylidene)malononitrile is a member of the vinylidenecyanide family, a class of compounds known for their utility as versatile building blocks in organic synthesis. The presence of the dicyanovinyl group, a potent electron-withdrawing moiety, coupled with the unique steric and electronic properties of the cyclopropyl group, makes this molecule a target of interest for creating complex molecular architectures and for screening in drug discovery programs. Accurate and thorough spectroscopic characterization is paramount for confirming the identity and purity of this compound. This guide provides an in-depth look at its expected spectroscopic signatures.

Synthesis Protocol: Knoevenagel Condensation

The most direct and reliable method for the synthesis of **2-(1-Cyclopropylethylidene)malononitrile** is the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound (malononitrile) to a carbonyl group (1-cyclopropylethanone), followed by a dehydration reaction.[1][2] The choice of a weak base as a catalyst is crucial to prevent the self-condensation of the ketone.[2]

Experimental Workflow: Knoevenagel Condensation



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Caption: Workflow for the synthesis of **2-(1-Cyclopropylethylidene)malononitrile**.

Step-by-Step Methodology:

- **Reactant Preparation:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-cyclopropylethanone (1.0 eq), malononitrile (1.1 eq), and a suitable solvent such as ethanol or toluene.
- **Catalyst Addition:** Add a catalytic amount of a weak base, such as piperidine or β -alanine (0.1 eq). The use of a mild base is critical to favor the desired condensation over side reactions.[2]
- **Reaction:** Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
- **Workup:** After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
- **Purification:** Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure **2-(1-Cyclopropylethylidene)malononitrile**.

Spectroscopic Data and Interpretation

Due to the absence of experimentally acquired spectra in the public domain, the following sections present predicted spectroscopic data for **2-(1-Cyclopropylethylidene)malononitrile**. These predictions are generated using established computational algorithms and are interpreted based on fundamental principles of spectroscopy and comparison with analogous structures.[3][4][5]

Molecular Structure and Atom Numbering

Caption: Structure of **2-(1-Cyclopropylethylidene)malononitrile** with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.[6] The predicted ¹H NMR spectrum of **2-(1-**

Cyclopropylethylidene)malononitrile is expected to show distinct signals for the cyclopropyl and ethylidene protons.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~2.40	s	3H	CH ₃ (C8)
~1.50	m	1H	CH (C1)
~0.90	m	2H	CH ₂ (C2 or C3)
~0.70	m	2H	CH ₂ (C2 or C3)

Disclaimer: Predicted values are estimates and may differ from experimental results.

Interpretation:

- The methyl protons (C8) are expected to appear as a singlet around 2.40 ppm, deshielded by the adjacent double bond.
- The methine proton on the cyclopropyl ring (C1) is predicted to be a multiplet around 1.50 ppm.
- The diastereotopic methylene protons of the cyclopropyl ring (C2 and C3) will likely appear as two distinct multiplets in the upfield region, around 0.90 and 0.70 ppm. Their complex splitting pattern arises from both geminal and vicinal coupling.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.[3]

Predicted Chemical Shift (δ , ppm)	Assignment
~175	C=C (C4)
~113	C \equiv N (C6, C7)
~85	=C(CN) ₂ (C5)
~25	CH ₃ (C8)
~15	CH (C1)
~10	CH ₂ (C2, C3)

Disclaimer: Predicted values are estimates and may differ from experimental results.

Interpretation:

- The quaternary carbon of the double bond (C4) is expected to be the most downfield signal, around 175 ppm.
- The cyano carbons (C6 and C7) are predicted to resonate around 113 ppm.
- The other quaternary carbon of the double bond (C5) is expected to be significantly shielded, appearing around 85 ppm.
- The methyl carbon (C8) will likely appear around 25 ppm.
- The carbons of the cyclopropyl ring (C1, C2, and C3) are characteristically found in the upfield region of the spectrum, below 20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.^[7]

Predicted Wavenumber (cm ⁻¹)	Vibration	Intensity
~2225	C≡N stretch	Strong, Sharp
~1600	C=C stretch	Medium
~3080	C-H stretch (cyclopropyl)	Medium
~2950	C-H stretch (methyl)	Medium

Disclaimer: Predicted values are estimates and may differ from experimental results.

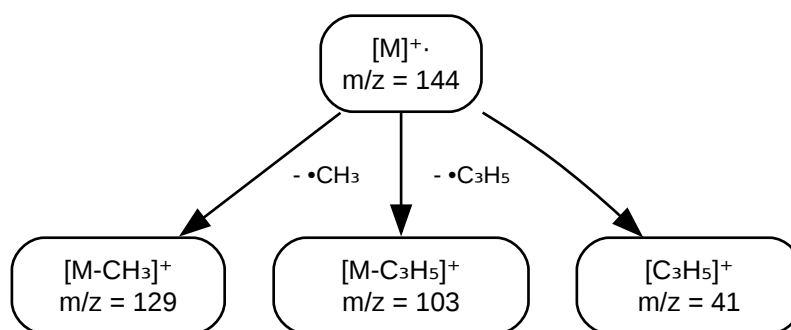
Interpretation:

- A strong, sharp absorption band around 2225 cm⁻¹ is the most characteristic feature, corresponding to the C≡N stretching vibration of the nitrile groups.[8]
- A medium intensity band around 1600 cm⁻¹ is expected for the C=C double bond stretch. Conjugation with the nitrile groups lowers this frequency compared to an isolated double bond.
- The C-H stretching vibrations of the cyclopropyl ring are expected above 3000 cm⁻¹, typically around 3080 cm⁻¹, which is characteristic of C-H bonds on a three-membered ring.
- The C-H stretching of the methyl group will appear in the typical alkane region, around 2950 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[9]

Predicted Fragmentation Pathway:



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Caption: Proposed fragmentation pathway for **2-(1-Cyclopropylethylidene)malononitrile**.

Interpretation:

- Molecular Ion Peak ($[M]^+\cdot$): The molecular ion peak is expected at an m/z of 144, corresponding to the molecular weight of $C_9H_8N_2$.
- $[M-15]^+$: Loss of a methyl radical ($\cdot CH_3$) from the molecular ion would result in a fragment at m/z 129.
- $[M-41]^+$: Cleavage of the cyclopropyl group as a radical ($\cdot C_3H_5$) would lead to a fragment at m/z 103.
- $[C_3H_5]^+$: The cyclopropyl cation itself may be observed as a fragment at m/z 41.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of **2-(1-Cyclopropylethylidene)malononitrile**. The presented synthesis protocol, based on the well-established Knoevenagel condensation, offers a reliable method for its preparation. The predicted 1H NMR, ^{13}C NMR, IR, and MS data, along with their detailed interpretations, provide a solid foundation for researchers to identify and characterize this compound. It is anticipated that this guide will facilitate further research into the chemistry and potential applications of this and related malononitrile derivatives.

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